1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
CAS No.:
Cat. No.: VC15427719
Molecular Formula: C20H25BrN2O3S
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BrN2O3S |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
| Standard InChI | InChI=1S/C20H25BrN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)17-5-6-18(21)19(13-17)26-4/h5-6,11-13H,7-10H2,1-4H3 |
| Standard InChI Key | MHTMQGUBVHYTSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC)C |
Introduction
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is a sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial properties and potential in treating various diseases.
Synthesis Overview
The synthesis of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine involves multiple steps, typically requiring the use of bases such as sodium hydroxide and solvents like dichloromethane or ethanol for purification. The specific conditions must be optimized to achieve high yields and purity.
Chemical Reactivity
The compound exhibits chemical reactivity due to the presence of the sulfonyl group, which can participate in nucleophilic substitution reactions. The bromine atom on the phenyl ring can serve as a leaving group in various substitution reactions. Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding sulfonic acids or other derivatives.
Potential Applications
1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is of interest for its potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its structural characteristics may allow for modifications that enhance efficacy against specific diseases. Similar sulfonamide derivatives have shown potential in modulating pain pathways, suggesting that this compound may also exhibit analgesic properties.
Mechanism of Action
The mechanism of action for 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Interaction studies would typically focus on its binding affinity to various biological targets using techniques like surface plasmon resonance or enzyme inhibition assays.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-4-mesitylpiperazine | Bromophenyl group | Antidepressant activity |
| 1-(3-Methoxyphenyl)-4-mesitylpiperazine | Methoxyphenyl group | Anticancer properties |
| 1-(4-Chlorophenyl)-4-mesitylpiperazine | Chlorophenyl group | Antimicrobial effects |
| 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine | Sulfonyl group with brominated methoxyphenyl | Potential analgesic and therapeutic applications |
The uniqueness of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine lies in its specific combination of the brominated methoxyphenyl group and the sulfonamide functionality within the piperazine framework, which may impart distinct pharmacological properties compared to other similar compounds.
Research Findings and Future Directions
Research on sulfonamide derivatives, including 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine, indicates potential in modulating biochemical pathways involved in inflammation and pain perception. Further studies are needed to fully elucidate its mechanism of action and explore its therapeutic applications. The compound's chemical stability under various conditions (pH, temperature) also requires assessment for practical applications.
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